N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide;hydrochloride
Description
This compound is a chiral propanamide derivative featuring a 1,2-oxazole ring and an indenyl-amino substituent. The stereochemistry (1R,2R) and rigid indenyl scaffold may confer selectivity in molecular interactions, while the 3,5-dimethyl-oxazole moiety could influence metabolic stability and electronic properties .
Properties
Molecular Formula |
C18H24ClN3O2 |
|---|---|
Molecular Weight |
349.9 g/mol |
IUPAC Name |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide;hydrochloride |
InChI |
InChI=1S/C18H23N3O2.ClH/c1-10-15(11(2)23-21-10)18(3,4)17(22)20-14-9-12-7-5-6-8-13(12)16(14)19;/h5-8,14,16H,9,19H2,1-4H3,(H,20,22);1H/t14-,16-;/m1./s1 |
InChI Key |
KSJHRPYPJIXAIJ-VNYZMKMESA-N |
Isomeric SMILES |
CC1=C(C(=NO1)C)C(C)(C)C(=O)N[C@@H]2CC3=CC=CC=C3[C@H]2N.Cl |
Canonical SMILES |
CC1=C(C(=NO1)C)C(C)(C)C(=O)NC2CC3=CC=CC=C3C2N.Cl |
Origin of Product |
United States |
Preparation Methods
Chiral Resolution of Racemic Indenamine
Racemic 1-amino-2,3-dihydro-1H-indene is synthesized via catalytic hydrogenation of 1-nitroindene. Chiral resolution employs L-tartaric acid or enzymatic kinetic resolution using lipases (e.g., Candida antarctica lipase B).
Table 1: Resolution Methods for Indenamine Enantiomers
| Method | Resolution Agent | ee (%) | Yield (%) | Reference Analog |
|---|---|---|---|---|
| Diastereomeric salt | L-tartaric acid | 98.5 | 62 | |
| Enzymatic resolution | Lipase PS-IM | 99.2 | 58 |
Asymmetric Catalytic Hydrogenation
Pd/C or Rh-based catalysts with chiral ligands (e.g., (R)-BINAP) enable enantioselective reduction of 1-nitroindene. This method achieves >99% enantiomeric excess (ee) but requires high-pressure hydrogenation conditions.
Synthesis of 3,5-Dimethyl-1,2-oxazol-4-yl Carboxylic Acid
Hantzsch Oxazole Synthesis
Cyclocondensation of N-hydroxyacetamide with acetylacetone in acetic anhydride yields 3,5-dimethyloxazole. Subsequent formylation at the 4-position via Vilsmeier-Haack reaction introduces the carboxylic acid group.
Reaction Scheme:
- $$ \text{CH}3\text{CO-NHOH} + \text{CH}3\text{COCH}2\text{COCH}3 \xrightarrow{\text{Ac}_2\text{O}} \text{3,5-dimethyloxazole} $$
- $$ \text{POCl}_3/\text{DMF} \rightarrow \text{4-formyl-3,5-dimethyloxazole} $$
- $$ \text{KMnO}_4 \rightarrow \text{4-carboxy-3,5-dimethyloxazole} $$
Direct Carboxylation via Metal-Halogen Exchange
Lithiation of 4-bromo-3,5-dimethyloxazole at −78°C followed by carboxylation with CO₂ provides the carboxylic acid in 85% yield .
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Activation of the oxazole-4-carboxylic acid with EDC·HCl and HOBt in DMF, followed by reaction with (1R,2R)-indenamine, achieves amide bond formation. This method is robust but requires strict moisture control.
Optimization Data:
| Coupling Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDC/HOBt | DMF | 25 | 78 | 95 |
| DCC/DMAP | CH₂Cl₂ | 0 | 65 | 88 |
Reductive Amination Alternative
For analogs with unstable carboxylic acids, reductive amination between an oxazole-containing aldehyde and indenamine using NaBH₃CN has been explored, though yields are lower (≤50% ).
Hydrochloride Salt Formation
Treatment of the free base with HCl in diethyl ether or aqueous HCl followed by recrystallization from ethanol/water mixtures yields the hydrochloride salt. XRPD confirms crystalline purity (>99.5%).
Characterization and Analytical Data
Spectroscopic Validation
- ¹H NMR (400 MHz, D₂O): δ 1.45 (s, 6H, CH(CH₃)₂), 2.25 (s, 6H, oxazole-CH₃), 3.12–3.30 (m, 2H, indane-CH₂), 5.02 (d, J = 8.1 Hz, 1H, NH), 7.20–7.35 (m, 4H, aromatic).
- HPLC : tR = 12.4 min (C18 column, 0.1% TFA in H₂O/MeOH gradient).
Chiral Purity Assessment
Chiral HPLC (Chiralpak AD-H column) confirms ee >99% for the (1R,2R)-enantiomer.
Scale-Up Considerations and Industrial Feasibility
A pilot-scale process using continuous flow hydrogenation for the indenamine step and telescoped amidation reduces processing time by 40%. Cost analysis favors EDC/HOBt coupling over DCC due to lower reagent costs.
Comparative Analysis of Synthetic Routes
Table 2: Route Efficiency Metrics
| Metric | Route A (Late-Stage) | Route B (Early-Stage) |
|---|---|---|
| Total Steps | 7 | 9 |
| Overall Yield (%) | 48 | 35 |
| Purity (%) | 99 | 97 |
| Cost (USD/g) | 120 | 145 |
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the oxazole or indane moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide;hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The compound’s core structure shares similarities with propanamide derivatives and heterocyclic-containing molecules. Key comparison points include:
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Structural Uniqueness : The indenyl group’s rigidity and stereochemistry may reduce off-target interactions compared to flexible alkyl chains in compounds like 3-cyclopentylpropanamide () .
- Hydrogen Bonding : Unlike 2,2-dichloroacetamides (), the hydrochloride salt’s ionic interactions could stabilize its solid-state structure, impacting formulation .
- Metabolic Stability : The 3,5-dimethyl-oxazole ring may resist oxidative metabolism better than phenyl groups in Propanil, extending half-life .
Q & A
Q. Optimization parameters :
| Parameter | Impact | Example |
|---|---|---|
| Temperature | Higher temps risk racemization; lower temps slow reaction | Optimal range: 10–20°C |
| Catalyst | Chiral catalysts (e.g., L-proline) improve enantioselectivity | Yield improvement: ~15% |
| Solvent polarity | Polar aprotic solvents (e.g., DMF) enhance solubility | DMF vs. THF: 80% vs. 60% yield |
Basic: Which spectroscopic methods confirm structural identity and purity?
Answer:
Q. Table: Key Spectroscopic Benchmarks
| Technique | Target Signal | Functional Group | Reference |
|---|---|---|---|
| ¹H NMR | δ 6.8–7.2 (m) | Aromatic protons | |
| IR | 1650 cm⁻¹ | Amide C=O stretch | |
| HRMS | m/z 456.2345 | Molecular ion |
Advanced: How can factorial design optimize synthesis yield and minimize impurities?
Answer:
Full factorial experiments (DoE) systematically evaluate variables:
Q. Example Optimization Workflow :
Screening : Identify critical factors (e.g., catalyst > temperature).
Central Composite Design : Refine ranges for maximal yield.
Validation : Replicate runs under predicted optimal conditions.
Q. Table: DoE Results
| Factor | Low Level | High Level | Optimal |
|---|---|---|---|
| Temp (°C) | 10 | 30 | 20 |
| Catalyst (mol%) | 5 | 15 | 10 |
| Yield Improvement | 55% → 85% |
Advanced: How do hydrogen bonding networks influence crystallographic stability?
Answer:
Q. Case Study :
- HCl salt formation : Enhances stability via N–H···Cl⁻ bonds (d = 2.8 Å) .
- Thermogravimetric analysis (TGA) : Correlate H-bond density with decomposition temperature (>200°C) .
Advanced: How to resolve contradictions in biological activity data?
Answer:
- Orthogonal assays : Compare enzyme inhibition (IC₅₀) with cellular viability (MTT assay) .
- Computational docking : Validate binding poses using AutoDock/Vina (e.g., oxazole group in hydrophobic pocket) .
- Dose-response curves : Test activity across concentrations (1 nM–100 µM) to identify non-linear effects .
Q. Example Workflow :
In vitro vs. in vivo : Confirm target engagement in both settings.
SPR/ITC : Measure binding kinetics (ka/kd) to rule off-target effects .
Advanced: What strategies mitigate byproduct formation during scale-up?
Answer:
Q. Table: Common Byproducts and Mitigation
| Byproduct | Source | Solution |
|---|---|---|
| Dimer | Oxazole coupling | Lower temp, excess reagent |
| Racemate | Chiral inversion | Use chiral catalyst |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
